molecular formula C10H10F3NO B1352677 3-[3-(Trifluoromethyl)phenoxy]azetidine CAS No. 76263-23-5

3-[3-(Trifluoromethyl)phenoxy]azetidine

Cat. No. B1352677
Key on ui cas rn: 76263-23-5
M. Wt: 217.19 g/mol
InChI Key: ADXWWNMHZFPXKW-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

The title compound (D53) (100 mg) was prepared according to the experimental procedure described in Description 52 starting from 1-Boc-3-hydroxyazetidine (1 g, 5.77 mmol) and 3-(Trifluoromethyl)phenol (0.69 ml, 5.77 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:11][CH:10]([OH:12])[CH2:9]1)(OC(C)(C)C)=O.[F:13][C:14]([F:23])([F:22])[C:15]1[CH:16]=[C:17](O)[CH:18]=[CH:19][CH:20]=1>>[F:13][C:14]([F:23])([F:22])[C:15]1[CH:20]=[C:19]([CH:18]=[CH:17][CH:16]=1)[O:12][CH:10]1[CH2:9][NH:8][CH2:11]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)O
Step Two
Name
Quantity
0.69 mL
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(OC2CNC2)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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